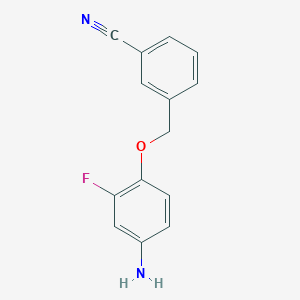

3-(4-Amino-2-fluorophenoxymethyl)benzonitrile

Vue d'ensemble

Description

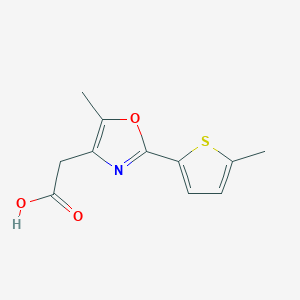

3-(4-Amino-2-fluorophenoxymethyl)benzonitrile is a chemical compound with the molecular formula C14H11FN2O and a molecular weight of 242.25 . It is used as an intermediate in pharmaceutical research and development .

Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

Benzonitriles are privileged structural elements found in a number of pharmaceuticals, agrochemicals, and natural products . They can be synthesized through various methods, including traditional S_NAr reactions and transition-metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique

1. Neuroimaging Agent Synthesis

Garg et al. (2007) describe the use of a compound closely related to 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile in the synthesis of neuroimaging agents. They specifically focus on the compound's potential for labeling with a longer physical half-life radioisotope, which makes it attractive for research groups without certain synthesis capabilities. This study provides insights into the compound's utility in developing tools for neuroimaging, particularly in the context of serotonin transporter imaging (Garg et al., 2007).

2. Synthesis of Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates is another application, as highlighted by Zhang Tong-bin (2012). They report the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, a medication used in the treatment of prostate cancer. This showcases the role of similar compounds in the synthesis of pharmaceuticals, indicating potential uses in drug development (Zhang Tong-bin, 2012).

3. Photophysical Studies

Köhn and Hättig (2004) investigated 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound structurally related to 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile. They focused on its excited state structures and photophysical properties, which are significant for understanding dual fluorescence in certain organic compounds. This research contributes to the broader understanding of the photophysical behavior of benzonitrile derivatives, which can inform various applications in materials science and molecular engineering (Köhn & Hättig, 2004).

4. Green Chemistry Applications

Ang et al. (2013) discuss the use of 2-fluorobenzonitrile derivatives in green chemistry for synthesizing benzisoxazoles and benzoxazines. This indicates potential applications of similar compounds like 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile in environmentally friendly synthetic routes, contributing to the development of sustainable chemical processes (Ang et al., 2013).

5. Corrosion Inhibition Studies

Chaouiki et al. (2018) explored benzonitrile derivatives as corrosion inhibitors for mild steel. Their research demonstrates how structural variations in benzonitrile compounds influence their effectiveness in protecting metals, suggesting potential industrial applications for similar compounds in preventing corrosion (Chaouiki et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-amino-2-fluorophenoxy)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c15-13-7-12(17)4-5-14(13)18-9-11-3-1-2-10(6-11)8-16/h1-7H,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYLAJYBWBGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-2-fluorophenoxymethyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)

![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)

![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-amine](/img/structure/B1370918.png)